molecular formula C14H12ClNO4S B2906070 N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide CAS No. 708998-82-7

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide

Cat. No. B2906070
CAS RN: 708998-82-7
M. Wt: 325.76
InChI Key: LDFXIAJOMBTGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide, also known as CPSP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. CPSP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 367.83 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide is not fully understood. However, studies have suggested that N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has also been shown to inhibit the activity of several other enzymes, including lipoxygenase, nitric oxide synthase, and phospholipase A2.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been shown to exhibit several biochemical and physiological effects. In animal studies, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been shown to reduce inflammation, pain, and fever. N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has also been shown to exhibit antitumor activity in various cancer cell lines. In addition, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has several advantages for laboratory experiments. N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide is relatively easy to synthesize, and it is stable under normal laboratory conditions. In addition, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been extensively studied, and its mechanism of action, biochemical and physiological effects, and potential applications are well understood. However, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide also has some limitations for laboratory experiments. N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide is relatively expensive, and it may not be readily available in some laboratories. In addition, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide. One area of research is the development of new synthetic methods for N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide that are more efficient and cost-effective. Another area of research is the investigation of the potential use of N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide and its biochemical and physiological effects. Finally, research is needed to investigate the potential use of N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide as a pesticide in agriculture and as a flame retardant in materials science.

Synthesis Methods

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyacetic acid in the presence of a base such as triethylamine. The reaction leads to the formation of N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide as a white crystalline powder that can be purified using recrystallization. Other methods of synthesizing N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide include the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyacetic acid methyl ester or the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyacetic acid in the presence of a catalyst such as N,N-dimethylformamide.

Scientific Research Applications

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. In addition, N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide has also been studied for its potential use as a pesticide in agriculture and as a flame retardant in materials science.

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(18,19)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXIAJOMBTGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.